molecular formula C12H18N2O2 B8008860 3-(4-Isopropoxyphenyl)propanehydrazide

3-(4-Isopropoxyphenyl)propanehydrazide

Cat. No.: B8008860
M. Wt: 222.28 g/mol
InChI Key: NQBMSSFXBNLOFI-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenyl)propanehydrazide is an organic compound that belongs to the class of hydrazides It features a propanehydrazide backbone with a 4-isopropoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)propanehydrazide typically involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the hydrazide. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

3-(4-Isopropoxyphenyl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanehydrazide
  • 3-(4-Hydroxyphenyl)propanehydrazide
  • 3-(4-Chlorophenyl)propanehydrazide

Comparison

3-(4-Isopropoxyphenyl)propanehydrazide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, hydroxy, and chloro analogs, the isopropoxy group provides different steric and electronic effects, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(2)16-11-6-3-10(4-7-11)5-8-12(15)14-13/h3-4,6-7,9H,5,8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBMSSFXBNLOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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